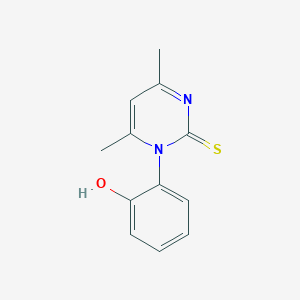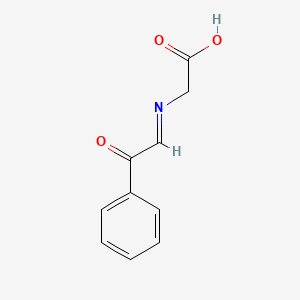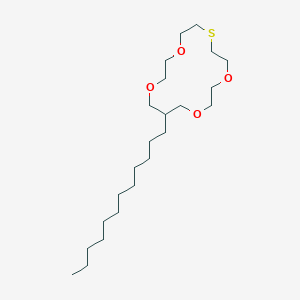
15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane is a complex organic compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly interesting due to the presence of a sulfur atom within the ring, which imparts distinct chemical characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane typically involves the reaction of dodecyl bromide with a suitable precursor containing the tetraoxa-7-thiacyclohexadecane ring. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the ring.
Substitution: Nucleophilic substitution reactions can occur at the ether or sulfur sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the ring.
科学研究应用
15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in studies involving membrane transport and ion channels due to its ability to form stable complexes with cations.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the synthesis of advanced materials and as a stabilizer in various industrial processes.
作用机制
The mechanism by which 15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the ring can coordinate with metal cations, facilitating their transport and stabilization. This property is particularly useful in applications involving ion transport and catalysis.
相似化合物的比较
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar complexing abilities but containing nitrogen atoms instead of sulfur.
18-Crown-6: A well-known crown ether that lacks the sulfur atom, resulting in different chemical properties.
Benzo-15-crown-5: A crown ether with a benzene ring, providing different steric and electronic effects.
Uniqueness
15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane is unique due to the presence of the sulfur atom within the ring, which imparts distinct reactivity and complexing abilities compared to other crown ethers. This makes it particularly valuable in applications requiring specific interactions with metal ions and other substrates.
属性
CAS 编号 |
114174-42-4 |
|---|---|
分子式 |
C23H46O4S |
分子量 |
418.7 g/mol |
IUPAC 名称 |
15-dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane |
InChI |
InChI=1S/C23H46O4S/c1-2-3-4-5-6-7-8-9-10-11-12-23-21-26-15-13-24-17-19-28-20-18-25-14-16-27-22-23/h23H,2-22H2,1H3 |
InChI 键 |
HUOOACSTFDQVRG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1COCCOCCSCCOCCOC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


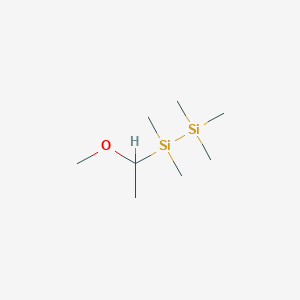
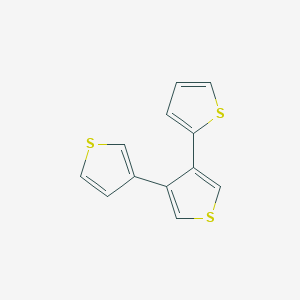
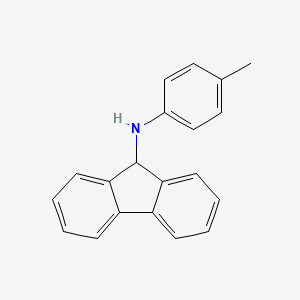
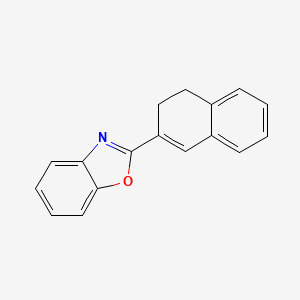

![Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate](/img/structure/B14315265.png)
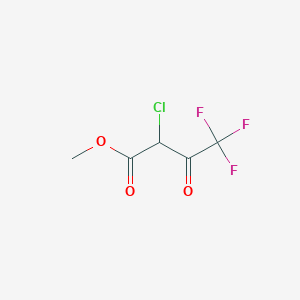
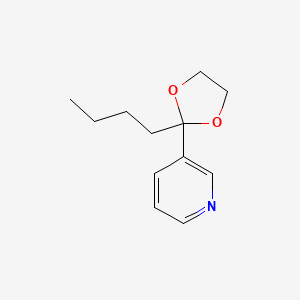

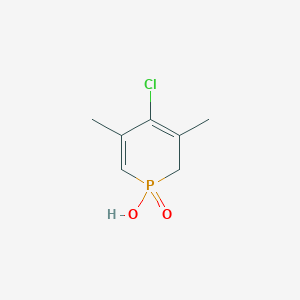
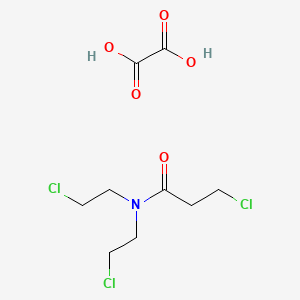
![2-[(1-{4-[(Butan-2-yl)oxy]phenoxy}propan-2-yl)oxy]pyridine](/img/structure/B14315312.png)
